molecular formula C10H19NO2S B8695144 tert-butyl N-(thiolan-2-ylmethyl)carbamate

tert-butyl N-(thiolan-2-ylmethyl)carbamate

Cat. No.: B8695144
M. Wt: 217.33 g/mol
InChI Key: NXTJUGBDLXQVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(thiolan-2-ylmethyl)carbamate is a useful research compound. Its molecular formula is C10H19NO2S and its molecular weight is 217.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

tert-butyl N-(thiolan-2-ylmethyl)carbamate

InChI

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-7-8-5-4-6-14-8/h8H,4-7H2,1-3H3,(H,11,12)

InChI Key

NXTJUGBDLXQVFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-tbutoxycarbonyl-2.5-dichloroamylamine 221 (1.75 g, 6.8 mmol) in MeOH (70 mL) was stirred at rt and sodium sulphide nonahydrate (3 g, 12.5 mmol) was added. The mixture was heated at reflux for 1 hour, when TLC indicated that starting material was still present. Further sodium sulphide nonahydrate (1.5 g, 6 mmol) was added and reflux was continued for 5 hours. The MeOH was evaporated and the residue partitioned between water (50 mL) and DCM (100 mL). The layers were separated and the DCM washed with water (20 mL), 0.25 M HCl (20 mL) and brine (20 mL) and dried over MgSO4. Evaporation of the solvents gave 222 as a pale yellow solid (1.48 g, quant.) which was used without further purification.
Name
N-tbutoxycarbonyl-2.5-dichloroamylamine
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.